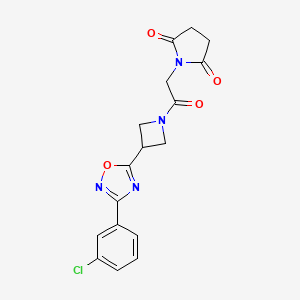
3,4-Dibromopyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromopyridine-2-carboxylic acid is a chemical compound with the molecular weight of 280.9 . It is also known by its IUPAC name, 3,4-dibromopicolinic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,4-Dibromopyridine-2-carboxylic acid is 1S/C6H3Br2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
3,4-Dibromopyridine-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 280.9 .Applications De Recherche Scientifique
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of related pyridine compounds with CO2 in ionic liquids has been studied, showcasing potential applications in organic synthesis and green chemistry. For instance, 2-amino-5-bromopyridine undergoes electrocatalytic carboxylation in ionic liquid to produce 6-aminonicotinic acid, emphasizing the utility of similar pyridine derivatives in chemical transformations (Feng et al., 2010).
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids, such as 2-aminopyridine-3-carboxylic acid, has been explored using X-ray diffraction and spectroscopic techniques. This research contributes to understanding the structural properties of pyridine derivatives, which can be crucial for designing materials and drugs (Pawlukojć et al., 2007).
Development of Solar Cells
Derivatives of pyridine carboxylic acids have been used in the synthesis of copper(I) complexes for dye-sensitized solar cells (DSCs). This demonstrates the potential of such compounds in renewable energy applications, particularly in photovoltaic technology (Constable et al., 2009).
Suzuki Cross-Coupling Reactions
The regioselective Suzuki cross-coupling reactions of dibromopyridines, including 2,4-dibromopyridine, have been studied, indicating the relevance of pyridine carboxylic acids in organic synthesis and pharmaceutical chemistry. These reactions are key in creating various organic compounds, including those with medicinal properties (Sicre et al., 2006).
Synthesis of Metal-Organic Frameworks
Compounds related to pyridine carboxylic acids have been employed in creating metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies. For instance, the integration of pyridine dicarboxylic acid ligands into MOFs shows the versatility of these compounds in material science (Gao et al., 2006).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with it include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3,4-dibromopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHGPAJLEIBKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromopyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)


![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)


![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)

![(E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2941273.png)
![tert-Butyl (S,E)-4-[[(tert-butylsulfinyl)imino]methyl]piperidine-1-carboxylate](/img/structure/B2941275.png)
![1-[4-(1H-1,2,4-Triazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2941276.png)
![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)
![Methyl 3-[{2-[(2-fluorophenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2941280.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2941283.png)